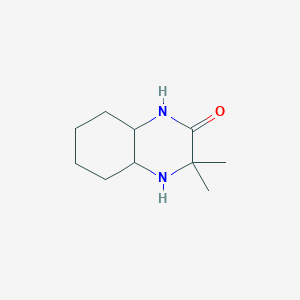

3,3-dimethyloctahydroquinoxalin-2(1H)-one

Übersicht

Beschreibung

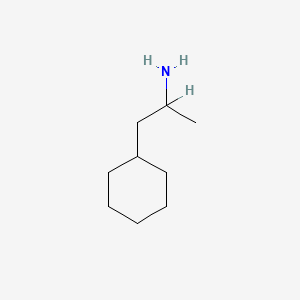

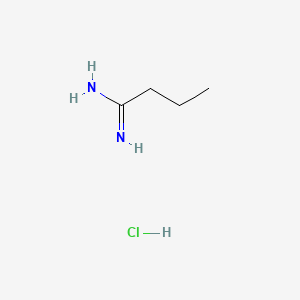

3,3-Dimethyloctahydroquinoxalin-2(1H)-one, commonly referred to as DMQX, is a synthetic compound of the quinoxaline family. It is a heterocyclic aromatic compound with a molecular formula of C10H15NO. DMQX is an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals, and has been used as a starting material for the synthesis of other compounds. DMQX has also been studied as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

3,3-Dimethyloctahydroquinoxalin-2(1H)-one derivatives have shown potential in antibacterial applications. For instance, some derivatives synthesized using microwave-assisted methods exhibited notable antibacterial activity, comparable to that of streptomycin in certain cases (Ajani et al., 2009).

Synthetic Chemistry and Drug Development

In synthetic chemistry, these compounds have been utilized in developing various drug derivatives. One example is the synthesis of 1-dimethylaminopropyl-3-methyl-6-chlorquinoxaline-2(1H)-one, which demonstrated effects on conditioned avoidance response and analgesic action (Mule et al., 1986).

Photocatalytic Applications

Quinoxalin-2(1H)-ones have been employed in photocatalytic applications, particularly in the synthesis of 3-alkylquinoxalin-2(1H)-ones through visible-light-mediated reactions (Xie et al., 2019). This process has implications in eco-friendly and sustainable chemical syntheses.

Chemical Synthesis and Functionalization

These compounds are also pivotal in various chemical synthesis and functionalization processes. For example, direct C-H arylation of quinoxalin-2(1H)-ones using diaryliodonium salts has been developed, demonstrating a broad substrate scope and efficient functionalization method (Yin & Zhang, 2017).

Dye-Sensitized Solar Cells

In the field of renewable energy, derivatives of this compound have been used in the synthesis of charge-transfer photosensitizers for dye-sensitized solar cells. This research highlights their potential in improving photoelectric conversion efficiency (Caicedo et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h7-8,12H,3-6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIJYVHCHODWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2CCCCC2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512336 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99976-77-9 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

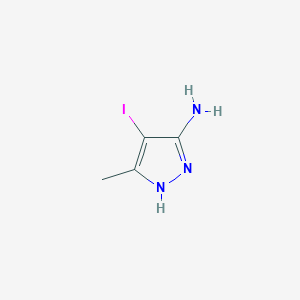

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)